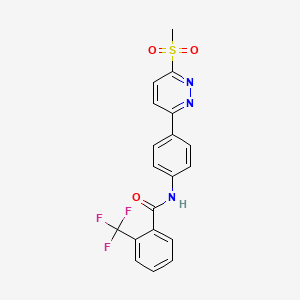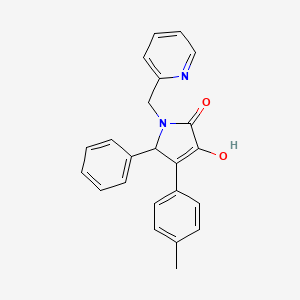
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound that features a trifluoromethyl group and a methanesulfonylpyridazinyl group
Preparation Methods
The synthesis of N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-(TRIFLUOROMETHYL)BENZAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the pyridazinyl intermediate through a reaction between a suitable pyridazine derivative and methanesulfonyl chloride under basic conditions.
Coupling Reaction: The pyridazinyl intermediate is then coupled with a phenyl derivative containing a trifluoromethyl group. This step often requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-(TRIFLUOROMETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-(TRIFLUOROMETHYL)BENZAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: The compound’s unique chemical properties make it a candidate for use in the development of advanced materials, including polymers and coatings.
Biological Research: Researchers investigate the compound’s interactions with biological systems to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets within biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Comparison with Similar Compounds
N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-(TRIFLUOROMETHYL)BENZAMIDE can be compared with other similar compounds, such as:
N-Phenyl-bis(trifluoromethanesulfonimide): This compound also contains a trifluoromethyl group and is used in various chemical reactions and applications.
6-Aryl-3(2H)-pyridazinone Derivatives: These compounds share the pyridazinone core and exhibit similar biological activities, such as inhibiting calcium ion influx.
The uniqueness of N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-(TRIFLUOROMETHYL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14F3N3O3S |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C19H14F3N3O3S/c1-29(27,28)17-11-10-16(24-25-17)12-6-8-13(9-7-12)23-18(26)14-4-2-3-5-15(14)19(20,21)22/h2-11H,1H3,(H,23,26) |
InChI Key |
OUEBYXGVMOHPOL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-benzofuran-2-yl)-5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B11279563.png)
![5-amino-N-(3-methoxybenzyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11279581.png)
![5-amino-1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11279595.png)
![1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B11279606.png)

![N-(3-chloro-4-methoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B11279615.png)

![N-(4-fluorobenzyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B11279631.png)
![methyl 4-[1-(4-chlorobenzyl)-4-hydroxy-5-oxo-3-phenyl-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B11279637.png)
![9-(2-methylphenyl)-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11279650.png)
![9-tert-butyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11279657.png)
![Ethyl 3-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11279658.png)
![N-(4-chloro-2-methylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11279663.png)
![N~4~-(3,4-dimethylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11279671.png)
